Ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate
CAS No.: 1159694-98-0
Cat. No.: VC2988045
Molecular Formula: C15H15ClN2O3S
Molecular Weight: 338.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159694-98-0 |
|---|---|
| Molecular Formula | C15H15ClN2O3S |
| Molecular Weight | 338.8 g/mol |
| IUPAC Name | ethyl 2-amino-5-[(2-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C15H15ClN2O3S/c1-3-21-15(20)11-8(2)12(22-13(11)17)14(19)18-10-7-5-4-6-9(10)16/h4-7H,3,17H2,1-2H3,(H,18,19) |
| Standard InChI Key | ITXFMDLPXNTRBT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2Cl)N |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2Cl)N |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate is a thiophene derivative characterized by a complex molecular architecture that incorporates multiple functional groups strategically positioned around a central thiophene ring. This compound is identified with CAS No. 1159694-98-0 and has a molecular formula of C15H15ClN2O3S . The molecular weight has been determined to be 338.8 g/mol, with slight variations in reporting (338.81 g/mol) depending on the source and rounding conventions .
The structural composition of this compound includes several key functional moieties: a thiophene ring that serves as the core structure, an amino group (-NH2) at the 2-position of the ring, a carbonyl group linked to a 2-chlorophenyl moiety forming an amide bond, a methyl substituent at the 4-position, and an ethyl ester group attached to the 3-position of the thiophene ring. This particular arrangement of functional groups contributes to the compound's chemical behavior, reactivity patterns, and potential biological interactions.
Biological Activities and Applications
The unique molecular architecture of Ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate suggests significant potential for biological activity, particularly in medicinal chemistry applications. Thiophene derivatives as a class have been extensively studied for their diverse biological properties, including antitumor, antimicrobial, and enzyme inhibitory activities.
The specific structural features of this compound—including the thiophene core, the 2-chlorophenyl substituent, and the various functional groups—contribute to its potential interactions with biological targets. The presence of the amide linkage (-CONH-) between the thiophene and chlorophenyl moieties is particularly significant, as amide bonds are commonly found in bioactive compounds and can participate in hydrogen bonding interactions with proteins and receptors.
Structure-Activity Relationships
Understanding the structure-activity relationships (SARs) of thiophene derivatives like Ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate is crucial for optimizing their biological properties and developing more effective compounds for specific applications. Several structural features of this compound are likely to influence its biological activity:
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The thiophene ring: This heterocyclic core serves as a bioisostere for phenyl rings in many bioactive compounds, potentially influencing receptor binding and metabolic stability.
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The 2-chlorophenyl moiety: The position of the chlorine atom at the ortho position of the phenyl ring can affect both the electronic properties and three-dimensional conformation of the molecule, potentially enhancing binding to specific biological targets.
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The amino group: This functional group can serve as both a hydrogen bond donor and acceptor, facilitating interactions with proteins, enzymes, or receptors.
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The ethyl ester: This group may contribute to the compound's lipophilicity and membrane permeability, as well as providing a site for potential metabolic transformation.
Modifications of these structural elements would likely lead to compounds with altered biological profiles, offering opportunities for the development of derivatives with enhanced activity or selectivity for specific targets.
| Supplier | Product Identifier | Purity | Certification | Application |
|---|---|---|---|---|
| Vulcanchem | VCID: VC2988045 | Not specified | Not specified | Research use only |
| MolCore | MC279F08 | NLT 97% | ISO quality systems | API intermediates for pharmaceutical and research industries |
Research Findings and Future Directions
Research on Ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate continues to explore its therapeutic potential and applications in medicinal chemistry. Studies often focus on understanding how this compound's specific structural features influence its biological activity, with particular attention to the role of the thiophene ring and chlorophenyl substituents.
Current research directions appear to be investigating structure-activity relationships to enhance the biological efficacy of this compound and related derivatives. This approach is typical in medicinal chemistry, where systematic structural modifications are explored to optimize properties such as potency, selectivity, and pharmacokinetic characteristics.
Knowledge Gaps and Future Research Opportunities
Several knowledge gaps exist in the current understanding of Ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate, presenting opportunities for future research:
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Detailed investigation of specific biological targets and mechanisms of action
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Exploration of potential synergistic effects when combined with other bioactive compounds
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Development of structure-based design approaches to create more selective and potent derivatives
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Comprehensive evaluation of pharmacokinetic and toxicological profiles
Further research in these areas would contribute to a more complete understanding of this compound's potential applications in drug development and other fields.
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